molecular formula C18H13BO3 B3026548 (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid CAS No. 1010068-85-5

(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid

Cat. No.: B3026548
CAS No.: 1010068-85-5
M. Wt: 288.1
InChI Key: UYZXLKMREZFZPU-UHFFFAOYSA-N
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Description

(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound with the molecular formula C18H13BO3 and a molecular weight of 288.11 g/mol . This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran structure, which is further substituted with a phenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Safety and Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves a multi-step process. One common method starts with the lithiation of 4-phenyldibenzo[b,d]furan using n-butyllithium in tetrahydrofuran (THF) at -78°C . The reaction mixture is then treated with triisopropyl borate, followed by hydrolysis with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as sodium carbonate or potassium carbonate, are used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation reactions.

    Boronate Esters: Formed from esterification reactions.

Scientific Research Applications

(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group directly attached to the boron atom.

    Dibenzofuran-4-ylboronic Acid: Similar structure but without the phenyl substitution at the 6-position.

Uniqueness

(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.

Properties

IUPAC Name

(6-phenyldibenzofuran-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO3/c20-19(21)16-11-5-10-15-14-9-4-8-13(17(14)22-18(15)16)12-6-2-1-3-7-12/h1-11,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZXLKMREZFZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269396
Record name B-(6-Phenyl-4-dibenzofuranyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010068-85-5
Record name B-(6-Phenyl-4-dibenzofuranyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010068-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Phenyl-4-dibenzofuranyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (13.51 mL, 33.8 mmol) was added dropwise to 4-phenyldibenzo[b,d]furan (3.3 g, 13.51 mmol) in 80 mL dry THF at −78° C. This reaction mixture was allowed to stir at room temperature for 5 hours and then cooled to −78° C. again. Trimethyl borate (4.52 mL, 40.5 mmol) was added slowly to the reaction. The reaction mixture was allowed to warm up to room temperature gradually over night with stirring. The mixture was poured into 50 mL of NH4OH solution with ice. The aqueous mixture was extracted with 3×80 mL ethyl acetate and dried over sodium sulfate, and the organic layer was evaporated to get yield 3.3 g (85%) product, which was used without purification and was confirmed by NMR.
Quantity
13.51 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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